3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15FN4O3S2 and its molecular weight is 466.51. The purity is usually 95%.
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Biological Activity
The compound 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that have shown promising biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a complex structure that includes a thieno[3,2-d]pyrimidine core fused with an oxadiazole ring and various aromatic substituents. The presence of fluorine and methylthio groups enhances its pharmacological potential.
1. Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to the target compound can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Activity | Reference |
---|---|---|
1,2,4-Oxadiazole Derivatives | Antibacterial against S. aureus, E. coli | |
Thieno[3,2-d]pyrimidine Derivatives | Antifungal activity |
2. Anticancer Activity
The thieno[3,2-d]pyrimidine framework has been linked to anticancer activities in various studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines. For example, derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with promising results:
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Thiazole Derivatives | MCF-7 | 6.2 | |
Pyridine-based Oxadiazoles | HCT-116 | 27.3 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing oxadiazole rings has been documented in various studies. For example, specific derivatives have shown efficacy in reducing inflammation in animal models using carrageenan-induced paw edema methods .
Case Study 1: Antimicrobial Efficacy
Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antibacterial properties. The study found that certain compounds exhibited MIC values comparable to standard antibiotics like gentamicin .
Case Study 2: Anticancer Properties
In a study by Paruch et al. (2020), several thieno[3,2-d]pyrimidine derivatives were synthesized and tested against human cancer cell lines. The most active compounds showed IC50 values indicating potent cytotoxic effects .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinities of these compounds to target proteins involved in microbial resistance and cancer progression. These studies reveal that the structural modifications significantly influence the biological activity by enhancing binding interactions with target sites .
Properties
CAS No. |
1226448-38-9 |
---|---|
Molecular Formula |
C22H15FN4O3S2 |
Molecular Weight |
466.51 |
IUPAC Name |
3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3 |
InChI Key |
XYALSEQPOBKQPJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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